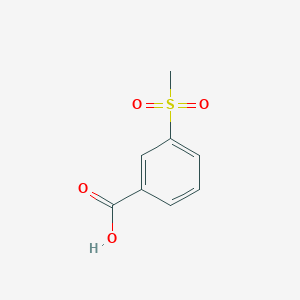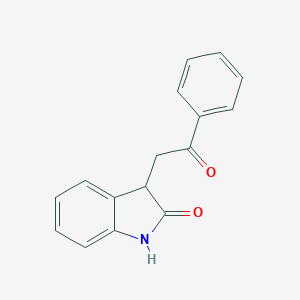
3-(2-Oxo-2-phenylethyl)indolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Oxo-2-phenylethyl)indolin-2-one, also known as Oxindole, is a heterocyclic organic compound that has been widely studied for its potential applications in various fields of science. Oxindole is a derivative of indole, a naturally occurring compound that is found in many plants and animals.
Wirkmechanismus
The mechanism of action of 3-(2-Oxo-2-phenylethyl)indolin-2-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. 3-(2-Oxo-2-phenylethyl)indolin-2-one has been shown to inhibit the activity of various enzymes, including tyrosine kinases, topoisomerases, and phosphodiesterases. 3-(2-Oxo-2-phenylethyl)indolin-2-one has also been shown to bind to certain receptors, such as the serotonin 5-HT1A receptor and the dopamine D2 receptor.
Biochemische Und Physiologische Effekte
3-(2-Oxo-2-phenylethyl)indolin-2-one has been found to exhibit a wide range of biochemical and physiological effects. 3-(2-Oxo-2-phenylethyl)indolin-2-one derivatives have been shown to have anticancer activity by inducing apoptosis and inhibiting cell proliferation. 3-(2-Oxo-2-phenylethyl)indolin-2-one has also been found to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. 3-(2-Oxo-2-phenylethyl)indolin-2-one has been shown to have antimicrobial activity against various bacteria and fungi. 3-(2-Oxo-2-phenylethyl)indolin-2-one has also been found to have antiviral activity against certain viruses, such as the human immunodeficiency virus (HIV).
Vorteile Und Einschränkungen Für Laborexperimente
3-(2-Oxo-2-phenylethyl)indolin-2-one has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, 3-(2-Oxo-2-phenylethyl)indolin-2-one also has some limitations, such as its low solubility in water and its tendency to form aggregates in solution. These limitations can make it difficult to study the biochemical and physiological effects of 3-(2-Oxo-2-phenylethyl)indolin-2-one in vivo.
Zukünftige Richtungen
There are several future directions for the study of 3-(2-Oxo-2-phenylethyl)indolin-2-one and its derivatives. One direction is the development of new synthetic methods for 3-(2-Oxo-2-phenylethyl)indolin-2-one derivatives with improved biological activity and solubility. Another direction is the investigation of the mechanism of action of 3-(2-Oxo-2-phenylethyl)indolin-2-one and its derivatives, particularly their interactions with enzymes and receptors in the body. Finally, the potential clinical applications of 3-(2-Oxo-2-phenylethyl)indolin-2-one derivatives, such as their use as anticancer or anti-inflammatory agents, should be further explored.
Synthesemethoden
3-(2-Oxo-2-phenylethyl)indolin-2-one can be synthesized through various methods, including the Bischler-Napieralski reaction, the Gassman indole synthesis, and the Fischer indole synthesis. The Bischler-Napieralski reaction involves the condensation of an aromatic aldehyde with an amine in the presence of an acid catalyst. The Gassman indole synthesis involves the reaction of an aryl hydrazine with an α,β-unsaturated ketone. The Fischer indole synthesis involves the reaction of a phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst.
Wissenschaftliche Forschungsanwendungen
3-(2-Oxo-2-phenylethyl)indolin-2-one has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, organic chemistry, and materials science. 3-(2-Oxo-2-phenylethyl)indolin-2-one derivatives have been found to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antitumor properties. 3-(2-Oxo-2-phenylethyl)indolin-2-one has also been used as a building block for the synthesis of various organic compounds, such as chiral ligands, fluorescent dyes, and polymers.
Eigenschaften
CAS-Nummer |
842-27-3 |
|---|---|
Produktname |
3-(2-Oxo-2-phenylethyl)indolin-2-one |
Molekularformel |
C16H13NO2 |
Molekulargewicht |
251.28 g/mol |
IUPAC-Name |
3-phenacyl-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C16H13NO2/c18-15(11-6-2-1-3-7-11)10-13-12-8-4-5-9-14(12)17-16(13)19/h1-9,13H,10H2,(H,17,19) |
InChI-Schlüssel |
JOHSNURDMNSIER-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)CC2C3=CC=CC=C3NC2=O |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)CC2C3=CC=CC=C3NC2=O |
Andere CAS-Nummern |
842-27-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



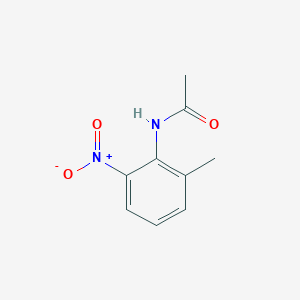
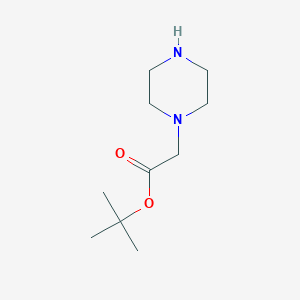
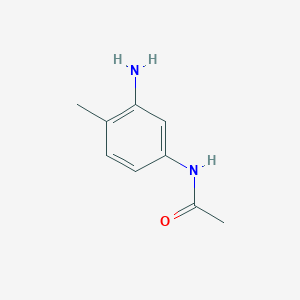
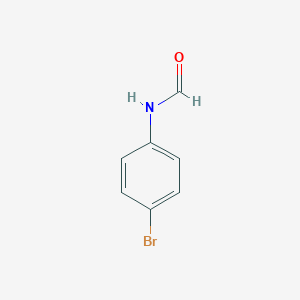
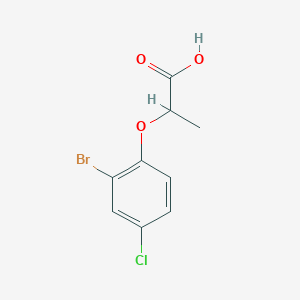
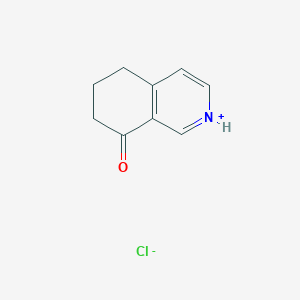
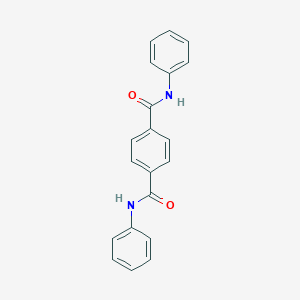
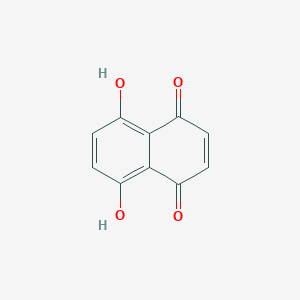
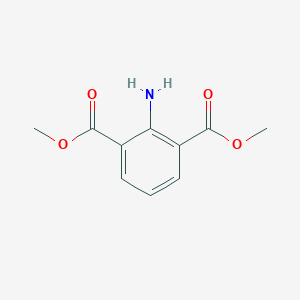
![3-Methoxy-N-[(4-methoxyphenyl)methyl]aniline](/img/structure/B181070.png)

